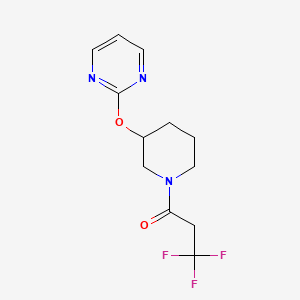

3,3,3-Trifluoro-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

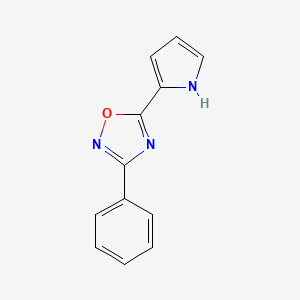

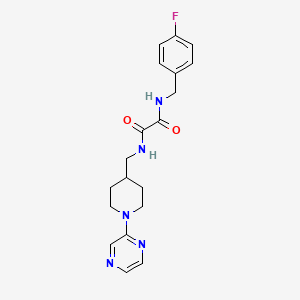

This compound is a chemical with the molecular formula C12H14F3N3O2 and a molecular weight of 289.258. It contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The compound also contains a piperidine ring attached to the pyrimidine ring via an ether linkage, and a trifluoromethyl group attached to the piperidine ring via a ketone linkage.Applications De Recherche Scientifique

Sulfonamides as Terminators in Cyclisations

Trifluoromethanesulfonic acid catalyzes 5-endo cyclisation of homoallylic sulfonamides to pyrrolidines, indicating potential in synthesizing complex polycyclic systems efficiently. This process demonstrates the use of sulfonamide groups to terminate cationic cascades, showcasing the versatility of trifluoromethyl compounds in organic synthesis (Haskins & Knight, 2002).

GPR119 Agonists for Diabetes Treatment

N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, optimized for hydrophobic interactions with GPR119, have shown promise as potent GPR119 agonists. These compounds, by enhancing insulin secretion, could effectively manage plasma glucose levels in diabetic models, highlighting a significant therapeutic potential for diabetes treatment (Kubo et al., 2021).

Metabolism and Excretion in Drug Development

The study of 3,3-difluoropyrrolidin-1-yl derivatives has provided detailed insights into their metabolism, excretion, and pharmacokinetics across various species. Such research is crucial for understanding drug disposition and optimizing therapeutic agents for diseases like diabetes (Sharma et al., 2012).

Antineoplastic Tyrosine Kinase Inhibitors

Flumatinib, a 3-trifluoromethyl pyrimidin-4-yl derivative, is under investigation for its antineoplastic properties against chronic myelogenous leukemia. The identification of its metabolites and the elucidation of its metabolic pathways in humans offer valuable information for cancer therapy development (Gong et al., 2010).

Biheterocyclic Synthesis

The synthesis of new biheterocyclic compounds using 3-[6-trifluoromethyl-2-(substituted)pyrimidin-4-yl]propanoylhydrazides demonstrates the compound's utility in creating novel molecules. These compounds could have potential applications in medicinal chemistry and drug design (Malavolta et al., 2014).

Synthesis of Alkyl Amino-pyrroles

The compound serves as a building block for trifluoromethyl-substituted aminopyrroles, indicating its role in synthesizing nitrogen-containing heterocycles. Such compounds have significance in pharmaceutical chemistry and materials science (Khlebnikov et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

3,3,3-trifluoro-1-(3-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2/c13-12(14,15)7-10(19)18-6-1-3-9(8-18)20-11-16-4-2-5-17-11/h2,4-5,9H,1,3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBUOTUGBWKQDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2692561.png)

![6-[5-(3-Fluoro-4-methylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692563.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2692573.png)

![ethyl 6-methyl-4-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2692574.png)